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Compound of Interest

Compound Name: 1-Methyl-2-phenoxyethylamine

Cat. No.: B147317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Nuclear Magnetic

Resonance (NMR) spectroscopic analysis of 1-Methyl-2-phenoxyethylamine, a compound of

interest in pharmaceutical and biological research. The following sections detail the expected

NMR spectral data, standardized protocols for sample preparation and data acquisition, and

logical workflows for structural elucidation.

Data Presentation: NMR Spectral Data
The structural confirmation of 1-Methyl-2-phenoxyethylamine relies on the precise analysis of

its ¹H and ¹³C NMR spectra. The quantitative data, including chemical shifts (δ) and coupling

constants (J), are summarized below.

¹H NMR Spectral Data
The ¹H NMR spectrum of 1-Methyl-2-phenoxyethylamine provides characteristic signals

corresponding to the aromatic and aliphatic protons in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 1-Methyl-2-phenoxyethylamine
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic (C₆H₅) 7.25 m -

Aromatic (C₆H₅) 6.93 m -

Aromatic (C₆H₅) 6.90 m -

O-CH₂ 3.832 dd
J(D,E) = 8.8, J(D,F) =

4.5

O-CH₂ 3.663 dd
J(E,D) = 8.8, J(E,F) =

7.2

CH-NH₂ 3.315 m -

NH₂ 1.55 s (broad) -

CH₃ 1.152 d J(F,J) = 6.4

Note: The assignments are based on typical chemical shift ranges and coupling patterns. The

multiplicity is denoted as 'm' for multiplet, 'dd' for doublet of doublets, 's' for singlet, and 'd' for

doublet. The data is referenced from ChemicalBook.[1]

¹³C NMR Spectral Data
While a specific experimental ¹³C NMR spectrum with assigned chemical shifts for 1-Methyl-2-
phenoxyethylamine was not available in the public domain at the time of this writing,

PubChem indicates the existence of a ¹³C NMR spectrum from Aldrich Chemical Company, Inc.

[2] For structural elucidation, researchers should acquire a ¹³C NMR spectrum, which is

expected to show distinct signals for the nine carbon atoms in the molecule.

Experimental Protocols
Adherence to standardized experimental protocols is crucial for obtaining high-quality,

reproducible NMR data.
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Protocol 1: Sample Preparation for ¹H and ¹³C NMR
Spectroscopy
1. Materials:

1-Methyl-2-phenoxyethylamine sample (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
Deuterated chloroform (CDCl₃) of high purity (99.8+ atom % D)
Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can
be used for referencing)
5 mm NMR tubes, clean and dry
Pasteur pipette and cotton or glass wool plug
Vortex mixer

2. Procedure:

Weigh the appropriate amount of 1-Methyl-2-phenoxyethylamine into a clean, dry vial.
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
If using an internal standard, add a small drop of TMS.
Cap the vial and gently vortex until the sample is completely dissolved.
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly
into a clean 5 mm NMR tube to remove any particulate matter.
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
Cap the NMR tube securely and label it appropriately.

Protocol 2: NMR Data Acquisition
1. Instrumentation:

A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a
broadband probe.

2. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)
Number of Scans (NS): 16 to 64 (depending on sample concentration)
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Relaxation Delay (D1): 1-2 seconds
Acquisition Time (AQ): 2-4 seconds
Receiver Gain (RG): Set to an appropriate level to avoid clipping of the free induction decay
(FID).

3. ¹³C NMR Acquisition Parameters (Example for a 100 MHz ¹³C frequency):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).
Solvent: CDCl₃
Temperature: 298 K (25 °C)
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm)
Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C)
Relaxation Delay (D1): 2-5 seconds
Acquisition Time (AQ): 1-2 seconds
Proton Decoupling: Broadband decoupling (e.g., 'waltz16' or 'garp').

4. Data Processing:

Apply a Fourier transform to the acquired FID.
Phase correct the spectrum.
Perform baseline correction.
Reference the spectrum. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For
¹³C NMR in CDCl₃, the solvent peak is at 77.16 ppm.
Integrate the signals in the ¹H NMR spectrum.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the
respective nuclei in the molecule.

Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the key workflows in the

NMR analysis of 1-Methyl-2-phenoxyethylamine.
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Caption: Experimental Workflow for NMR Analysis.
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Caption: NMR Data Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b147317#nmr-spectroscopy-of-1-methyl-2-
phenoxyethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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